A Comprehensive Technical Guide to the Physicochemical Properties of (4-Bromo-2,5-dimethoxyphenyl)methanol
A Comprehensive Technical Guide to the Physicochemical Properties of (4-Bromo-2,5-dimethoxyphenyl)methanol
Introduction
(4-Bromo-2,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol that serves as a critical intermediate in synthetic organic chemistry and a key reference material in pharmaceutical development. Its structural motif, featuring a halogenated and richly functionalized aromatic ring, makes it a valuable precursor for a range of target molecules, particularly within the fields of neuroscience and medicinal chemistry. The precise characterization of its physicochemical properties is paramount for ensuring reproducibility in synthetic applications and for meeting stringent regulatory standards in the pharmaceutical industry. This guide provides an in-depth analysis of the compound's chemical and physical properties, spectroscopic signature, a validated synthesis protocol, and essential safety information for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. (4-Bromo-2,5-dimethoxyphenyl)methanol is systematically named and can be unambiguously identified through various chemical codes and structural representations.
| Identifier | Value |
| IUPAC Name | (2-Bromo-4,5-dimethoxyphenyl)methanol |
| Synonyms | 2-Bromo-4,5-dimethoxybenzyl alcohol, 6-Bromoveratryl alcohol |
| CAS Number | 54370-00-2 |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol [1] |
| SMILES | COC1=C(C=C(C(=C1)CO)Br)OC |
| InChI | InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |
The molecule consists of a central benzene ring substituted with a bromine atom, two methoxy (-OCH₃) groups, and a hydroxymethyl (-CH₂OH) group. The substitution pattern is crucial for its reactivity and the stereoelectronic properties that influence its interactions in biological and chemical systems.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments, influencing everything from reaction kinetics to formulation. The data below has been aggregated from computational models and experimental sources.
| Property | Value | Source |
| Appearance | Solid | Vendor Data |
| Melting Point | 98-102 °C | Commercial Supplier |
| XLogP3-AA | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 38.7 Ų | PubChem[1] |
Solubility and Stability: Based on its calculated octanol-water partition coefficient (XLogP3-AA of 1.7), (4-Bromo-2,5-dimethoxyphenyl)methanol exhibits moderate lipophilicity.[1] It is expected to be sparingly soluble in water but should demonstrate good solubility in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate, a characteristic leveraged in its synthesis and purification. The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The key spectral features for (4-Bromo-2,5-dimethoxyphenyl)methanol are outlined below.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. The expected signals include two singlets in the aromatic region (corresponding to the two non-equivalent aromatic protons), two singlets for the methoxy groups (around 3.8-3.9 ppm), a singlet or doublet for the benzylic methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to each unique carbon atom. This includes signals for the two methoxy carbons, the methylene carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. Common fragmentation patterns would involve the loss of the hydroxyl group, formaldehyde, or methyl radicals.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Other key signals include C-O stretching bands for the ether and alcohol groups (around 1000-1300 cm⁻¹) and aromatic C=C and C-H stretching vibrations.
Synthesis and Purification Protocol
The most direct and reliable synthesis of (4-Bromo-2,5-dimethoxyphenyl)methanol involves the reduction of its corresponding aldehyde, 2-bromo-4,5-dimethoxybenzaldehyde. This aldehyde is readily prepared via the bromination of 3,4-dimethoxybenzaldehyde.[2]
Causality in Experimental Design: The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols without affecting other functional groups on the aromatic ring. Methanol is an ideal solvent as it readily dissolves both the aldehyde starting material and the NaBH₄, and its protic nature facilitates the quenching of the intermediate borate ester.
Experimental Workflow: Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Methodology
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Dissolution: Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
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Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) slowly in small portions, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
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Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise until gas evolution ceases. This neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
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Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
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Extraction: Add deionized water to the residue and extract the product into an organic solvent like ethyl acetate (3x volumes).
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Washing: Combine the organic layers and wash sequentially with water and brine to remove inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude (4-Bromo-2,5-dimethoxyphenyl)methanol.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Applications and Research Context
The utility of (4-Bromo-2,5-dimethoxyphenyl)methanol is primarily as a synthetic building block.
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Pharmaceutical Reference Standard: It is a known impurity and intermediate in the synthesis of Pinaverium Bromide, a spasmolytic agent used to treat irritable bowel syndrome. As such, well-characterized batches of this compound are essential for quality control and regulatory submissions in the pharmaceutical industry.
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Neuroscience Research: The 4-bromo-2,5-dimethoxy-substituted phenyl ring is a core scaffold in a class of potent serotonin 5-HT₂A receptor agonists.[3] While this alcohol is not psychoactive itself, it is a direct precursor to compounds like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and N-benzyl derivatives ("NBOMes"), which are powerful tools for studying the serotonergic system. Its availability allows researchers to synthetically access a wide range of pharmacological probes.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling chemical reagents. (4-Bromo-2,5-dimethoxyphenyl)methanol is classified with specific hazards that require appropriate precautions.
GHS Hazard Classification: [1]
| Hazard Code | Description | Signal Word |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Recommended Handling Procedures:
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
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Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.
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First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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(2-Bromo-4,5-dimethoxyphenyl)methanol. PubChem, National Center for Biotechnology Information. [Link]
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2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. [Link]
Sources
- 1. (2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 3. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
